molecular formula C10H20ClNO2 B2812339 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride CAS No. 2408972-40-5

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride

Cat. No.: B2812339
CAS No.: 2408972-40-5
M. Wt: 221.73
InChI Key: NOBOKZSCKORQDP-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclobutyl ring and a dimethylamino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride typically involves the reaction of cyclobutyl derivatives with dimethylamine under controlled conditions. The process may include steps such as esterification, amidation, and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid;hydrochloride
  • 3-(Dimethylamino)butanoic acid;hydrochloride

Uniqueness

3-Cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required.

Properties

IUPAC Name

3-cyclobutyl-3-(dimethylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(11(2)3,7-9(12)13)8-5-4-6-8;/h8H,4-7H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBOKZSCKORQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CCC1)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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